molecular formula C22H19N3OS B10798636 (2E,5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B10798636
M. Wt: 373.5 g/mol
InChI Key: QTDBAHFMTAMGMZ-ZHZULCJRSA-N
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Description

OSM-S-35 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly in the context of malaria research. It is part of the Open Source Malaria (OSM) project, which aims to develop new antimalarial drugs through open-source collaboration. The compound belongs to the aminothienopyrimidine series, which has shown promising biological activity against malaria parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-35 involves several key steps. The starting material is a chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields of around 50% . An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-35 are not well-documented, the synthetic route described above can be scaled up for industrial production. The key challenges in industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the lithiation and halogenation steps.

Chemical Reactions Analysis

Types of Reactions

OSM-S-35 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of substituted aminothienopyrimidines .

Scientific Research Applications

OSM-S-35 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-35 involves its interaction with specific molecular targets in malaria parasites. The compound is believed to inhibit key enzymes or pathways essential for the survival and replication of the parasites. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that OSM-S-35 may interfere with the parasite’s metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-35 is unique due to its specific structural features, such as the chlorinated thienopyrimidone core and the amine substitution at the 4-position. These features contribute to its biological activity and make it a valuable compound for further research and development .

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3OS/c1-15-13-17(16(2)25(15)19-11-7-4-8-12-19)14-20-21(26)24-22(27-20)23-18-9-5-3-6-10-18/h3-14H,1-2H3,(H,23,24,26)/b20-14-

InChI Key

QTDBAHFMTAMGMZ-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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